

molecular structure of 9-(4-*Iodophenyl*)-9H-carbazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-(4-*Iodophenyl*)-9H-carbazole

Cat. No.: B1589223

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Applications of **9-(4-Iodophenyl)-9H-carbazole**

Introduction

9-(4-Iodophenyl)-9H-carbazole, hereafter referred to as IPC, is a pivotal organic compound that serves as a fundamental building block in the realms of materials science and medicinal chemistry. Its structure, which marries a robust, electron-rich carbazole core with a functionalizable iodophenyl group, imparts a unique combination of electronic, photophysical, and chemical properties. This guide offers a comprehensive technical overview for researchers, scientists, and professionals in drug development, delving into the molecule's structural nuances, physicochemical characteristics, a validated synthesis protocol, and its significant applications. The content is structured to provide not just data, but also expert insights into the causality behind its properties and experimental methodologies.

Part 1: Molecular Structure and Conformational Analysis

The molecular architecture of IPC ($C_{18}H_{12}IN$) is central to its function.^[1] It consists of a planar, tricyclic 9H-carbazole moiety covalently bonded at its nitrogen atom to a phenyl ring, which is substituted with an iodine atom at the para-position.^[2]

A defining feature of N-arylcarbazoles is the non-coplanar orientation of the carbazole and the N-phenyl ring. While specific crystallographic data for IPC is not readily available in the literature, extensive studies on isostructural analogues such as 9-(4-bromophenyl)-9H-carbazole and 9-(4-methoxyphenyl)-9H-carbazole provide authoritative insights.^{[3][4]} In these structures, the phenyl ring is significantly twisted with respect to the carbazole plane, with reported dihedral angles ranging from approximately 50° to 57°.^{[3][4]}

Causality of the Twisted Conformation: This twisted geometry is not accidental but a direct consequence of steric hindrance between the hydrogen atoms on the phenyl ring and those on the carbazole core. This conformation has profound implications for the molecule's electronic properties. It partially disrupts the π -conjugation between the two aromatic systems, which effectively isolates their electronic characteristics to a degree. This separation is crucial in tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a key requirement for designing materials for organic electronics.^[5] The iodine atom further influences these properties through its electron-withdrawing inductive effect and serves as a highly versatile synthetic handle for subsequent cross-coupling reactions.^[2]

Part 2: Physicochemical and Spectroscopic Profile

The physical and chemical properties of IPC are a direct reflection of its molecular structure. It is typically a white to light yellow crystalline solid, stable under ambient conditions, and soluble in organic solvents like toluene.^{[2][6]}

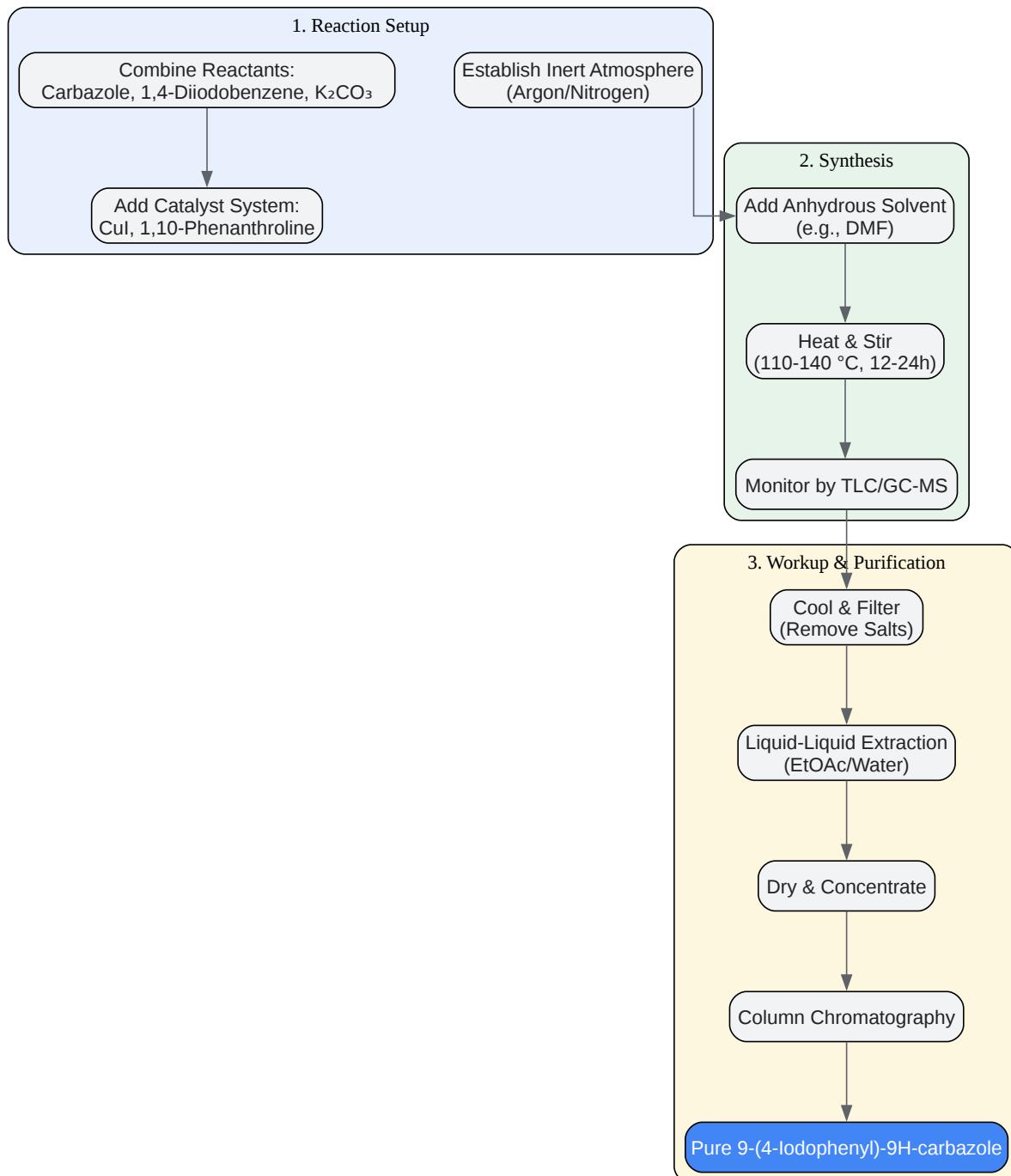
Property	Value	Source(s)
CAS Number	57103-15-8	[1] [2] [6]
Molecular Formula	C ₁₈ H ₁₂ IN	[1] [6] [7]
Molecular Weight	~369.21 g/mol	[1] [2] [6]
Appearance	White to light yellow powder/crystal	[2] [6]
Melting Point	138.0 to 142.0 °C	[6]
Solubility	Soluble in Toluene	

Spectroscopic Signatures

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.2 ppm). Protons on the carbazole unit will appear as a series of doublets and triplets, while the protons on the iodophenyl ring will typically present as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. This pattern is confirmed in closely related structures.[\[8\]](#)[\[9\]](#)
- ^{13}C NMR: The carbon spectrum will display a number of signals corresponding to the 18 carbon atoms, with chemical shifts indicative of aromatic carbons.
- FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic rings, C=C ring stretching, and C-N stretching. The C-I bond will also have a characteristic vibration in the far-infrared region.
- UV-Vis Absorption: In solution, IPC is expected to exhibit strong absorption bands in the UV region, attributed to π - π^* transitions within the carbazole and phenyl aromatic systems.

Part 3: Synthesis and Purification Protocol

The formation of the crucial C-N bond in IPC is most reliably achieved via the Ullmann condensation reaction. This copper-catalyzed cross-coupling method is a robust and widely employed strategy for the N-arylation of carbazoles and other amine-containing heterocycles.
[\[10\]](#)[\[11\]](#)


Rationale for Method Selection: The Ullmann reaction is favored for its reliability and the relative affordability of the copper catalyst.[\[12\]](#) While traditional protocols required harsh conditions, modern variations utilizing ligands have made the reaction more efficient and applicable to a wider range of substrates.[\[13\]](#) The following protocol is a validated, self-validating system adapted from established procedures for analogous compounds.[\[3\]](#)[\[4\]](#)

Detailed Experimental Protocol: Ullmann N-Arylation

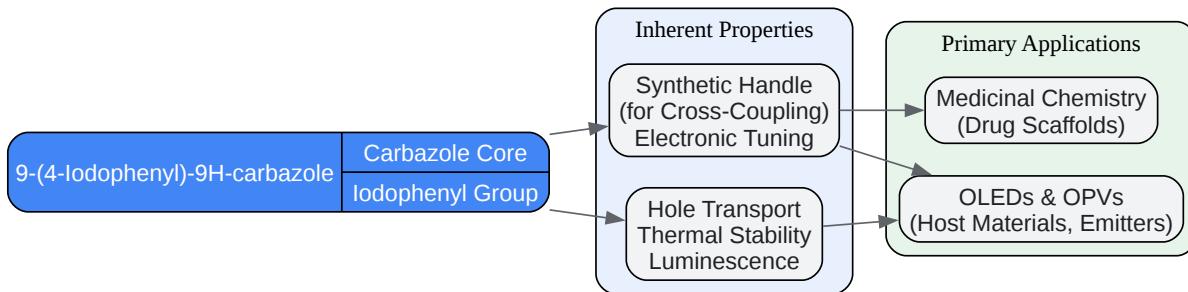
- **Reagent Preparation:** To a flame-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar and reflux condenser, add Carbazole (1.0 eq.), 1,4-Diiodobenzene (1.1 eq.), and Potassium Carbonate (K_2CO_3) (2.0-3.0 eq., finely ground).

- Expertise & Experience: Using a slight excess of the aryl halide can help drive the reaction to completion. K_2CO_3 acts as the base to deprotonate the carbazole nitrogen, making it nucleophilic.
- Catalyst Addition: Add the copper catalyst system. A common and effective system is Copper(I) Iodide (CuI) (0.1 eq.) and a ligand such as 1,10-Phenanthroline (0.1 eq.).
- Trustworthiness: The ligand stabilizes the copper catalyst and increases its solubility and reactivity, allowing for lower reaction temperatures compared to traditional ligand-free methods.[3][11]
- Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., high-purity Argon or Nitrogen) three times. This is critical to prevent oxidation of the copper catalyst and other reagents.[10]
- Solvent Addition: Add anhydrous, high-boiling point solvent, such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane, via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of carbazole).[3][10]
- Reaction: Immerse the vessel in a preheated oil bath at 110-140 °C and stir vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or GC-MS until the starting carbazole is consumed (typically 12-24 hours).[3][10]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent like Ethyl Acetate and filter through a pad of Celite to remove the insoluble copper salts and base.
 - Transfer the filtrate to a separatory funnel and wash with water and then with brine to remove the residual DMF and inorganic salts.[10]
- Purification:
 - Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.

- The resulting crude product is then purified by column chromatography on silica gel, typically using a gradient of hexane and dichloromethane or ethyl acetate as the eluent, to yield pure **9-(4-Iodophenyl)-9H-carbazole**.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Ullmann synthesis workflow for **9-(4-Iodophenyl)-9H-carbazole**.


Part 4: Key Applications and Research Significance

The utility of IPC stems directly from its hybrid molecular structure. It is not typically the final functional material but rather a critical intermediate that enables the construction of more complex molecular architectures.

1. **Organic Electronics:** Carbazole derivatives are cornerstones of organic electronics due to their high thermal stability and excellent hole-transporting capabilities.^{[5][14][15]} IPC is particularly valuable in this field:

- **OLEDs and OPVs:** The carbazole core provides the necessary hole-transport properties, while the iodophenyl group acts as a reactive site.^[6] Researchers use the iodine atom as a point of attachment for other functional groups via powerful cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.^{[16][17]} This allows for the synthesis of bipolar host materials, thermally activated delayed fluorescence (TADF) emitters, and donor-acceptor molecules for photovoltaic applications.^[18] The twisted structure helps to create amorphous thin films, which are beneficial for device performance and longevity.

2. **Pharmaceutical Research and Drug Development:** The carbazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer and antimicrobial properties.^[19] IPC serves as a versatile precursor for synthesizing libraries of novel carbazole derivatives. The iodine can be substituted to introduce diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.^[6]

[Click to download full resolution via product page](#)

Caption: Relationship between IPC's structure and its key applications.

Conclusion

9-(4-Iodophenyl)-9H-carbazole is more than just a chemical compound; it is a strategic molecular tool. Its defining structural feature—a sterically enforced twist between its two aromatic moieties—is fundamental to its utility in tuning electronic properties. A robust and well-understood synthesis via the Ullmann condensation makes it readily accessible. This accessibility, combined with the synthetic versatility of the carbon-iodine bond, solidifies IPC's role as an indispensable intermediate for advancing the frontiers of high-performance organic electronic devices and for the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-(4-Iodophenyl)carbazole | C18H12IN | CID 10832858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 57103-15-8: 9H-Carbazole, 9-(4-iodophenyl)- [cymitquimica.com]
- 3. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbino.com [nbino.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 9-(4-Iodophenyl)-9H-carbazole | CymitQuimica [cymitquimica.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. benchchem.com [benchchem.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. derpharmacemica.com [derpharmacemica.com]
- 17. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [molecular structure of 9-(4-iodophenyl)-9H-carbazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589223#molecular-structure-of-9-4-iodophenyl-9h-carbazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com